Tubastatin A Hydrochloride Tubastatin A Hydrochloride Tubastatin A Hcl is a potent and selective HDAC6 inhibitor with IC50 of 15 nM; is selective (1000-fold more) against all other isozymes except HDAC8 (57-fold more).IC50 Value: 15 nMTarget: HDAC6in vitro: Tubastatin A is substantially selective for all 11 HDAC isoforms and maintains over 1000-fold selectivity against all isoforms excluding HDAC8, where it has approximately 57-fold selectivity. In homocysteic acid (HCA) induced neurodegeneration assays, Tubastatin A displays dose-dependent protection against HCA-induced neuronal cell death starting at 5 μM with near complete protection at 10 μM. At 100 ng/mL Tubastatin A increases Foxp3+ T-regulatory cells (Tregs) suppression of T cell proliferation in vitro. Tubastatin A treatment in C2C12 cells would lead to myotube formation impairment when alpha-tubulin is hyperacetylated early in the myogenic process; however, myotube elongation occurs when alpha-tubulin is hyeperacetylated in myotubes. A recent study indicates that Tubastatin A treatment increases cell elasticity as revealed by atomic force microscopy (AFM) tests without exerting drastic changes to the actin microfilament or microtubule networks in mouse ovarian cancer cell lines, MOSE-E and MOSE-L.in vivo: Daily treatment of Tubastatin A at 0.5mg/kg inhibits HDAC6 to promote Tregs suppressive activity in mouse models of inflammation and autoimmunity, including multiple forms of experimental colitis and fully major histocompatibility complex (MHC)-incompatible cardiac allograft rejection.
Brand Name: Vulcanchem
CAS No.: 1310693-92-5
VCID: VC0002490
InChI: InChI=1S/C20H21N3O2.ClH/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H
SMILES: CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.Cl
Molecular Formula: C20H21N3O2.HCl
Molecular Weight: 371.86

Tubastatin A Hydrochloride

CAS No.: 1310693-92-5

Inhibitors

VCID: VC0002490

Molecular Formula: C20H21N3O2.HCl

Molecular Weight: 371.86

Tubastatin A Hydrochloride - 1310693-92-5

CAS No. 1310693-92-5
Product Name Tubastatin A Hydrochloride
Molecular Formula C20H21N3O2.HCl
Molecular Weight 371.86
IUPAC Name N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;hydrochloride
Standard InChI InChI=1S/C20H21N3O2.ClH/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H
SMILES CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.Cl
Description Tubastatin A Hcl is a potent and selective HDAC6 inhibitor with IC50 of 15 nM; is selective (1000-fold more) against all other isozymes except HDAC8 (57-fold more).IC50 Value: 15 nMTarget: HDAC6in vitro: Tubastatin A is substantially selective for all 11 HDAC isoforms and maintains over 1000-fold selectivity against all isoforms excluding HDAC8, where it has approximately 57-fold selectivity. In homocysteic acid (HCA) induced neurodegeneration assays, Tubastatin A displays dose-dependent protection against HCA-induced neuronal cell death starting at 5 μM with near complete protection at 10 μM. At 100 ng/mL Tubastatin A increases Foxp3+ T-regulatory cells (Tregs) suppression of T cell proliferation in vitro. Tubastatin A treatment in C2C12 cells would lead to myotube formation impairment when alpha-tubulin is hyperacetylated early in the myogenic process; however, myotube elongation occurs when alpha-tubulin is hyeperacetylated in myotubes. A recent study indicates that Tubastatin A treatment increases cell elasticity as revealed by atomic force microscopy (AFM) tests without exerting drastic changes to the actin microfilament or microtubule networks in mouse ovarian cancer cell lines, MOSE-E and MOSE-L.in vivo: Daily treatment of Tubastatin A at 0.5mg/kg inhibits HDAC6 to promote Tregs suppressive activity in mouse models of inflammation and autoimmunity, including multiple forms of experimental colitis and fully major histocompatibility complex (MHC)-incompatible cardiac allograft rejection.
Synonyms N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;hydrochloride
Reference [1]. Kyle V. Butler et al. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A J. Am. Chem. Soc., 2010, 132 (31), pp 10842-10846
[2]. Constantin d/'Ydewalle et al. HDAC6 inhibitors reverse axonal loss in a mouse model of mutant HSPB1-induced Charcot-Marie-Tooth disease Nature Medicine 17, 968-974 (2011)
[3]. Butler KV, Kalin J, Brochier C, Vistoli G, Langley B, Kozikowski AP.,Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A.,J Am Chem Soc. 2010 Aug 11;132(31):10842-6.
[4]. Ketene AN, Roberts PC, Shea AA, Schmelz EM, Agah M.,Actin filaments play a primary role for structural integrity and viscoelastic response in cells.,Integr Biol (Camb). 2012 May;4(5):540-9. Epub 2012 Mar 26.
[5]. Kappeler KV, Zhang J, Dinh TN, Strom JG, Chen QM.,Histone deacetylase 6 associates with ribosomes and regulates de novo protein translation during arsenite stress.,Toxicol Sci. 2012 May;127(1):246-55. Epub 2012 Feb 23.
PubChem Compound 57336514
Last Modified Nov 11 2021
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